molecular formula C29H26FNO3S B11610814 2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11610814
M. Wt: 487.6 g/mol
InChI Key: KMOCPHLVDWMVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl, thiophenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, thiophene-2-carboxylic acid, and 2-phenylethylamine.

    Condensation Reaction: The initial step involves a condensation reaction between 2-fluorobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-phenylethylamine under acidic conditions to form the hexahydroquinoline core.

    Esterification: The final step involves esterification of the carboxylate group with an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles (amines, thiols), in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with various nucleophiles, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, hexahydroquinoline derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound may exhibit similar properties, warranting further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully elucidated. its structural features suggest potential interactions with various molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenylethyl 4-(2-bromophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenylethyl 4-(2-methylphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the fluorophenyl group in 2-Phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from its analogues with different halogen substitutions.

Properties

Molecular Formula

C29H26FNO3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-phenylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26FNO3S/c1-18-26(29(33)34-14-13-19-8-3-2-4-9-19)27(21-10-5-6-11-22(21)30)28-23(31-18)16-20(17-24(28)32)25-12-7-15-35-25/h2-12,15,20,27,31H,13-14,16-17H2,1H3

InChI Key

KMOCPHLVDWMVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.